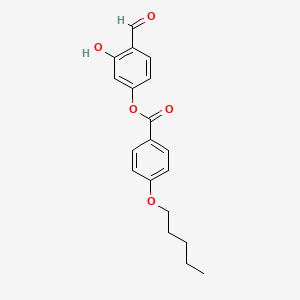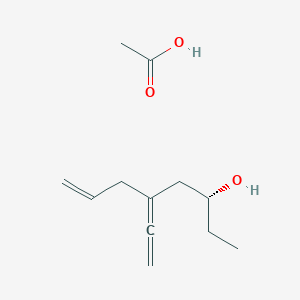![molecular formula C26H30F17N2O4- B14218164 2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate CAS No. 821806-51-3](/img/structure/B14218164.png)
2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a heptadecafluorododecan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate typically involves multiple steps. The initial step often includes the preparation of the heptadecafluorododecan-2-yl group, followed by its attachment to a dicyclohexyl group. The final step involves the formation of the hydrazine-1-carboxylate moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s purity.
化学反応の分析
Types of Reactions
2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional oxygen atoms, while reduction may result in a compound with additional hydrogen atoms.
科学的研究の応用
2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of 2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features, used as an antimicrobial agent.
Domiphen bromide: Another structurally similar compound, used for its antimicrobial properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with similar chemical properties, used as a plasticizer.
Uniqueness
2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate is unique due to its heptadecafluorododecan-2-yl group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
特性
CAS番号 |
821806-51-3 |
|---|---|
分子式 |
C26H30F17N2O4- |
分子量 |
757.5 g/mol |
IUPAC名 |
N-[(1,1-dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C26H31F17N2O4/c27-19(28,20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)25(39,40)26(41,42)43)12-11-15(49-18(48)45-44-17(46)47)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-16,44H,1-12H2,(H,45,48)(H,46,47)/p-1 |
InChIキー |
OKUISLWLEWZBGW-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)C(C2CCCCC2)C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)NNC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)



![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)


![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)
